![molecular formula C20H16F6N4 B2467320 7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 241488-25-5](/img/structure/B2467320.png)
7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in medicinal chemistry and materials science, and have been the subject of considerable interest for synthetic chemists .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of 1,8-naphthyridines consists of two fused pyridine rings with nitrogen atoms at the 1 and 8 positions .Chemical Reactions Analysis
1,8-Naphthyridines can undergo a variety of chemical reactions. For example, they can participate in multicomponent reactions to generate a diverse set of complex molecular architectures .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridines can vary widely depending on their specific structure. They generally have good stability and can exhibit diverse photochemical properties .Aplicaciones Científicas De Investigación
1. NK1 Receptor Antagonism and Bladder Function
7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine derivatives have been studied for their potential as NK1 receptor antagonists. Research indicates these compounds show promising in vitro and in vivo antagonistic activities. Notably, certain derivatives are being considered for the treatment of bladder function disorders due to their effect on distension-induced rhythmic bladder contractions and bladder volume threshold in guinea pigs (Natsugari et al., 1999).
2. Antibacterial Activity
Studies on 1,8-naphthyridine derivatives, which include this compound, have shown significant antibacterial properties. These compounds, especially those with specific substitutions at various positions, demonstrate considerable in vitro antibacterial potency and in vivo efficacy (Chu et al., 1986).
3. Transition-Metal Complexes
Research has been conducted on the synthesis and structural analysis of transition-metal complexes involving 1,8-naphthyridine derivatives. These complexes, including copper and lead complexes, have shown intriguing structural properties and potential applications in areas like spectroscopy and geometry conversion (Gan et al., 2011).
4. Catalytic Activity
Naphthyridine-based ligands, such as those derived from this compound, have shown potential in catalytic applications. Studies indicate that these ligands, when used in copper complexes, exhibit excellent catalytic activity in reactions like azide–alkyne cycloaddition (Liu et al., 2013).
5. Antimycobacterial Activity
Synthetic derivatives of 1,8-naphthyridine have been evaluated for their activity against Mycobacterium tuberculosis. Some derivatives, including those with piperazino groups, displayed marked tuberculostatic activity, suggesting potential use in treating tuberculosis (Ferrarini et al., 1998).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that 1,8-naphthyridine derivatives have been shown to have excellent antimicrobial properties . They are often used in the development of new antibacterial agents due to the exponential growth of bacterial resistance to antibiotics .
Mode of Action
It is known that 1,8-naphthyridine derivatives can enhance the activity of certain antibiotics . This suggests that these compounds may interact with bacterial targets in a way that potentiates the effects of other antimicrobial agents .
Biochemical Pathways
It is known that 1,8-naphthyridine derivatives can influence the activity of antibiotics, suggesting that they may interact with or disrupt bacterial biochemical pathways .
Result of Action
This suggests that these compounds may have a synergistic effect when used in combination with other antimicrobial agents .
Action Environment
It is known that the efficacy of many antimicrobial agents can be influenced by factors such as ph, temperature, and the presence of other substances .
This compound represents an interesting area of study for the development of new antimicrobial agents, particularly in the context of increasing bacterial resistance to existing antibiotics .
Propiedades
IUPAC Name |
7-(4-phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N4/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)30-10-8-29(9-11-30)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYILDKXLTZUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

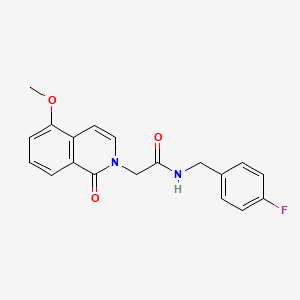
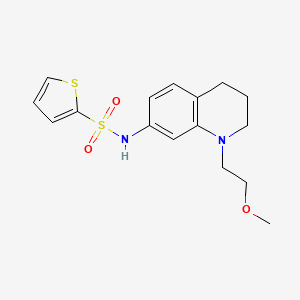
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2467240.png)
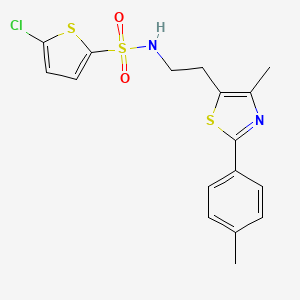
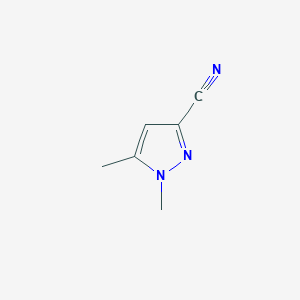
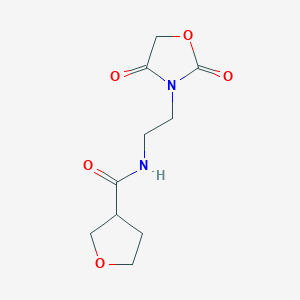

![N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2467248.png)
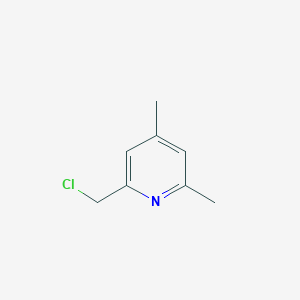
![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)
![Ethyl 1-{2-chloro-4-[4-(trifluoromethyl)piperidino]benzoyl}-3-piperidinecarboxylate](/img/structure/B2467258.png)
![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)
